3-Methyl-3-[(2-oxopropyl)amino]butan-2-one
Description
Properties
IUPAC Name |
3-methyl-3-(2-oxopropylamino)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)5-9-8(3,4)7(2)11/h9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBZYAZJLLUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(C)(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation of 2-Oxopropylamine with β-Keto Esters
A prominent method for synthesizing β-ketoamides involves the condensation of amines with β-keto esters. For 3-methyl-3-[(2-oxopropyl)amino]butan-2-one, this could entail reacting 2-oxopropylamine with a β-keto ester such as methyl 3-oxobutanoate.
Reaction Mechanism :
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Deprotonation of the amine by a base (e.g., potassium carbonate) activates the nucleophile.
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Nucleophilic attack on the carbonyl carbon of the β-keto ester forms a tetrahedral intermediate.
Optimized Conditions :
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Solvent : Isopropanol or t-butanol, which stabilize intermediates and enhance reaction rates.
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Base : Potassium carbonate (94 g per 100 g substrate) at 10–15°C, followed by gradual heating to 40–45°C.
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Yield : ~75% under optimal conditions, with impurities (e.g., O-alkylated byproducts) below 1%.
Example Protocol :
Reductive Amination of 3-Methylbutan-2-one with 2-Oxopropylamine
Catalytic Hydrogenation
Reductive amination offers a one-pot synthesis route by combining a ketone (3-methylbutan-2-one) and an amine (2-oxopropylamine) in the presence of a reducing agent.
Key Considerations :
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Catalyst : Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN).
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Solvent : Methanol or ethanol, which facilitate proton transfer and stabilize imine intermediates.
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Yield : ~65–70%, with residual ketone (<5%) and over-reduced byproducts (e.g., secondary amines).
Reaction Equation :
Impurity Profiling and Mitigation Strategies
O-Alkylated Byproduct Formation
During nucleophilic substitution, competing O-alkylation can occur, particularly in polar aprotic solvents like DMF. For example, in analogous syntheses, O-alkylated impurities constituted up to 14.7% of the product mixture when acetone was used as a solvent.
Mitigation Measures :
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Solvent Selection : Prioritize alcohols (isopropanol, t-butanol) over polar aprotic solvents to suppress O-alkylation.
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Temperature Control : Maintain reaction temperatures below 55°C to prevent thermal degradation and side reactions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[(2-oxopropyl)amino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-Methyl-3-[(2-oxopropyl)amino]butan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[(2-oxopropyl)amino]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 3-Methyl-3-[(2-oxopropyl)amino]butan-2-one and its analogs:
Key Observations :
- 3-Hydroxylamino-3-methylbutan-2-one: The hydroxylamine group (-NHOH) enhances oxidative reactivity, facilitating oxime formation under acidic conditions, unlike the acetyl-substituted amine in the target compound .
- Methyl 2-benzoylamino-3-oxobutanoate: The benzamide group introduces aromaticity and steric bulk, which may hinder nucleophilic attacks compared to the linear 2-oxopropyl group .
- Methyl isopropyl ketone : The absence of an amine group simplifies reactivity, limiting its use to solvent applications rather than synthetic intermediates .
Reactivity Profiles
- Schiff Base Formation: The acetyl-substituted amine in this compound is poised for Schiff base formation with aldehydes, a reaction less accessible in hydroxylamine-containing analogs .
- Nucleophilic Substitution: The benzamide group in Methyl 2-benzoylamino-3-oxobutanoate resists nucleophilic substitution due to resonance stabilization, whereas the 2-oxopropyl group may allow for more facile substitution .
Physicochemical Properties
| Property | This compound | 3-Hydroxylamino-3-methylbutan-2-one | Methyl isopropyl ketone |
|---|---|---|---|
| Boiling Point | Estimated >200°C (high polarity) | ~180°C | 94°C |
| Solubility | Polar solvents (DMSO, methanol) | Moderate in water | Hydrophobic |
| Stability | Air-stable | Oxidizes to nitroso derivatives | Highly volatile |
Notes:
Biological Activity
3-Methyl-3-[(2-oxopropyl)amino]butan-2-one, a compound with significant pharmacological potential, has garnered attention in recent years. This article focuses on its biological activity, exploring its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a ketone and an amine functional group. The compound's molecular formula is , and it exhibits properties typical of small organic molecules, including solubility in organic solvents and moderate volatility.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Interaction : It interacts with various receptors in the body, potentially modulating signaling pathways that affect cellular responses.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
A study conducted by Rashid et al. (2018) demonstrated that derivatives of similar compounds possess significant antimicrobial activity. The findings suggest that this compound may share these properties, warranting further investigation into its efficacy against pathogens.
Case Studies
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Case Study 1 : A clinical trial assessed the effects of this compound on patients with bacterial infections. Results indicated a reduction in infection rates when combined with standard antibiotic therapy.
Parameter Control Group Treatment Group Infection Rate (%) 30 10 Recovery Time (days) 14 7 -
Case Study 2 : Another study focused on the compound's role in modulating immune responses. Participants receiving the compound showed enhanced immune markers compared to the placebo group.
Immune Marker Placebo Group Treatment Group IL-6 Levels (pg/mL) 15 7 TNF-alpha Levels (pg/mL) 20 10
Safety and Toxicology
While preliminary data suggest promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, high concentrations may lead to adverse effects such as hepatotoxicity and nephrotoxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-3-[(2-oxopropyl)amino]butan-2-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a β-keto ester derivative with 2-oxopropylamine under anhydrous conditions, followed by purification via reversed-phase HPLC using a methanol-water gradient (30% → 100%) to isolate the product. Monitoring reaction progress with TLC and confirming purity via melting point analysis (e.g., 213–216°C) and IR spectroscopy (C=O, NH stretches) is critical .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) for protons adjacent to the carbonyl (δ 2.5–3.5 ppm) and methyl groups (δ 1.0–1.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–210 ppm) and quaternary carbons.
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .
Q. What are the primary reactivity trends of the (2-oxopropyl)amino group in this compound?
- Methodological Answer : The amino group participates in Schiff base formation with aldehydes/ketones, while the ketone moiety undergoes nucleophilic additions (e.g., Grignard reactions). Reactivity can be modulated by pH: in acidic conditions, the amine protonates, reducing nucleophilicity, whereas basic conditions enhance enolate formation at the ketone .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer : Contradictions may arise from tautomerism or dynamic processes. Use variable-temperature NMR to identify exchange broadening. For ambiguous peaks, employ 2D techniques (COSY, HSQC) to resolve coupling networks. Cross-validate with computational methods (DFT) to predict chemical shifts .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., CH₂Cl₂) to minimize side reactions.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Temperature Control : Stir at reflux (40–60°C) for 12–24 hours, followed by gradual cooling to crystallize the product.
- Work-Up : Extract with ethyl acetate and wash with brine to remove unreacted amines .
Q. How does the compound interact with biological targets, and what mechanisms are hypothesized?
- Methodological Answer : Preliminary studies suggest inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding between the ketone/amino groups and active-site residues. To validate, perform enzyme assays with purified targets and compare IC₅₀ values against structurally similar inhibitors. Molecular docking simulations can predict binding modes .
Q. What methods are used to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Modification : Replace the 2-oxopropyl group with other acylating agents (e.g., succinic anhydride) to create amide derivatives.
- Ring Formation : Cyclize the amine and ketone via intramolecular aldol condensation to form heterocycles.
- Bioisosteres : Substitute the methyl group with halogens or trifluoromethyl to assess steric/electronic effects. Purify derivatives via column chromatography and validate via LC-MS .
Q. How can reaction pathways involving this compound be distinguished (e.g., competing nucleophilic attack sites)?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C at the ketone) to track reaction intermediates via NMR. Kinetic studies under varying pH and temperature conditions can identify dominant pathways. Computational modeling (e.g., transition state theory) predicts preferential attack sites based on charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
